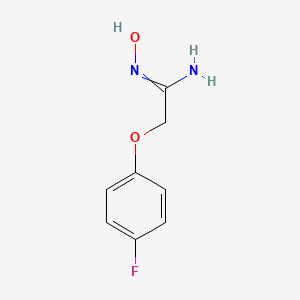

2-(4-fluorophenoxy)-N'-hydroxyethanimidamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9FN2O2 |

|---|---|

Molecular Weight |

184.17 g/mol |

IUPAC Name |

2-(4-fluorophenoxy)-N'-hydroxyethanimidamide |

InChI |

InChI=1S/C8H9FN2O2/c9-6-1-3-7(4-2-6)13-5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) |

InChI Key |

IJOASYDRQSEFBF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OCC(=NO)N)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(4-fluorophenoxy)-N’-hydroxyethanimidamide typically involves the reaction of 4-fluorophenol with ethyl chloroacetate in the presence of a base, followed by hydrolysis and subsequent reaction with hydroxylamine to form the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(4-fluorophenoxy)-N’-hydroxyethanimidamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the fluorophenoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines

Scientific Research Applications

2-(4-fluorophenoxy)-N’-hydroxyethanimidamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and flame resistance

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their physicochemical properties:

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituent Differences |

|---|---|---|---|---|

| 2-(4-Fluorophenoxy)-N'-hydroxyethanimidamide | C8H9FN2O2 | 200.17 (est.) | Not available | 4-fluorophenoxy group |

| 2-(2-Fluorophenyl)-N'-hydroxyethanimidamide | C8H9FN2O | 168.17 | EN300-412410 | Fluorine at ortho position on phenyl |

| 2-(2-Chloro-6-fluorophenyl)-N'-hydroxyethanimidamide | C8H7ClF2N2O | 220.61 | 333748-81-5 | Chloro and fluoro substituents at ortho positions |

| 2-[(4-Fluorophenyl)sulfonyl]-N'-hydroxyethanimidamide | C8H9FN2O3S | 244.23 | 175203-76-6 | Sulfonyl group replacing phenoxy |

Key Observations :

- Substituent Position: The 4-fluorophenoxy group in the target compound likely confers greater electronic stability compared to ortho-substituted analogs (e.g., 2-fluorophenyl), as para-substitution minimizes steric hindrance and enhances resonance effects .

Biological Activity

2-(4-fluorophenoxy)-N'-hydroxyethanimidamide is an organic compound recognized for its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.

Overview of the Compound

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C8H9FN2O2

- CAS Number : 874881-07-9

The compound features a fluorophenoxy group attached to an ethanimidamide moiety, which contributes to its unique reactivity and biological profile.

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of Intermediate : Reaction of 4-fluorophenol with ethyl chloroacetate to create 2-(4-fluorophenoxy)ethyl acetate.

- Hydroxylamine Reaction : The intermediate is then treated with hydroxylamine hydrochloride in the presence of a base to yield the final product.

This method can be optimized for industrial production through continuous flow reactors to ensure consistent quality and yield .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes. The compound can inhibit enzyme activity by binding to active sites, which affects various biochemical pathways .

Biological Applications

- Enzyme Inhibition : Investigated for its potential as an enzyme inhibitor, it has shown promise in modulating biological pathways that could lead to therapeutic benefits.

- Anti-inflammatory Properties : Research indicates potential anti-inflammatory effects, making it a candidate for further investigation in inflammatory diseases.

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties, warranting further exploration in oncology .

Case Studies and Research Findings

Several studies have explored the biological implications of fluorinated compounds similar to this compound:

- Fluorine's Role in Medicinal Chemistry :

- Metabolic Stability Studies :

- Structure-Activity Relationship (SAR) :

Comparison of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-(4-fluorophenoxy)-N'-hydroxyethanimidamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 4-fluorophenol with a hydroxyethanimidamide precursor. Key steps include:

- Substituent Activation : Use a halogenated intermediate (e.g., chloroethylamine) to facilitate phenoxy group coupling .

- Optimization : Adjust reaction temperature (60–80°C) and solvent polarity (e.g., DMF or acetonitrile) to enhance yield. Monitor progress via TLC or HPLC .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm the fluorophenoxy group (δ ~6.8–7.2 ppm for aromatic protons) and hydroxyimine moiety (δ ~8.5 ppm for NH) .

- IR : Stretching vibrations at 1650–1680 cm⁻¹ (C=N) and 3200–3400 cm⁻¹ (O-H/N-H) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ at m/z 152.1 (calculated for C₈H₆FNO⁺) .

Advanced Research Questions

Q. How do electronic effects of the 4-fluorophenoxy group influence reactivity in nucleophilic reactions?

- Methodological Answer :

- The electron-withdrawing fluorine atom enhances the electrophilicity of the adjacent phenoxy oxygen, facilitating nucleophilic attacks (e.g., alkylation or acylation).

- Computational studies (DFT) reveal a partial positive charge on the phenoxy oxygen (Mulliken charge: +0.12), supporting its reactivity .

- Compare with non-fluorinated analogs to isolate electronic effects. For example, replace 4-fluorophenoxy with phenoxy and measure reaction kinetics .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). The fluorophenoxy group may occupy hydrophobic pockets .

- QSAR Modeling : Train models on similar hydroxyimine derivatives to predict binding affinity or toxicity. Include descriptors like logP and polar surface area .

- MD Simulations : Simulate stability in aqueous environments (e.g., GROMACS) to assess bioavailability .

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodological Answer :

- Purity Analysis : Use HPLC to verify compound purity (>98%). Impurities (e.g., unreacted 4-fluorophenol) may skew bioassay results .

- Assay Conditions : Standardize protocols (e.g., cell line viability assays) to control variables like pH, temperature, and solvent (DMSO concentration ≤0.1%) .

- Cross-Validation : Compare results across multiple models (e.g., in vitro vs. in vivo) to identify context-dependent effects .

Q. What strategies improve the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Buffering : Maintain pH 7.4 in storage solutions to prevent hydrolysis of the hydroxyimine group .

- Lyophilization : Freeze-dry the compound to enhance shelf life. Reconstitute in degassed PBS before use .

- Derivatization : Introduce protective groups (e.g., acetyl) on the hydroxyimine moiety, then cleave post-delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.